molecular formula C30H17Li4N5O13S4 B564541 EC 403-660-1 CAS No. 107246-80-0

EC 403-660-1

Cat. No.: B564541
CAS No.: 107246-80-0
M. Wt: 811.488
InChI Key: LISSEWRUYXNFOA-UHFFFAOYSA-J
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Description

Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate, also known by its EC number 403-660-1, is a complex organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate typically involves multiple steps, including diazotization and azo coupling reactions. The starting materials are often naphthalene derivatives, which undergo sulfonation, diazotization, and subsequent coupling to form the final product. The reaction conditions usually involve acidic or basic environments, depending on the specific step of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and diazotization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinonoid derivatives, while reduction typically produces aromatic amines .

Scientific Research Applications

Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate has several scientific research applications:

Mechanism of Action

The mechanism by which tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azo linkages and sulfonate groups play crucial roles in these interactions, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate
  • Tetralithium 6-amino-4-hydroxy-3-[7-sulfonato-4-(5-sulfonato-2-naphthylazo)-1-naphthylazo]naphthalene-2,7-disulfonate

Uniqueness

Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility .

Properties

CAS No.

107246-80-0

Molecular Formula

C30H17Li4N5O13S4

Molecular Weight

811.488

IUPAC Name

tetralithium;3-amino-5-oxido-7-sulfo-6-[[7-sulfonato-4-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C30H21N5O13S4.4Li/c31-23-14-21-16(11-27(23)51(43,44)45)12-28(52(46,47)48)29(30(21)36)35-34-25-9-8-24(20-7-5-18(13-22(20)25)49(37,38)39)33-32-17-4-6-19-15(10-17)2-1-3-26(19)50(40,41)42;;;;/h1-14,36H,31H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4

InChI Key

LISSEWRUYXNFOA-UHFFFAOYSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C6=CC(=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)[O-])N)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]

Origin of Product

United States

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